Cas no 337499-57-7 (N-(4-Aminophenyl)-2-methylbenzamide)

N-(4-Aminophenyl)-2-methylbenzamide is a synthetic organic compound featuring both an amide and an aromatic amine functional group. Its molecular structure, combining a substituted benzamide with a para-aminophenyl moiety, makes it a versatile intermediate in pharmaceutical and fine chemical synthesis. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in further derivatization. Its primary advantage lies in its role as a precursor for the development of more complex molecules, particularly in medicinal chemistry, where it may serve as a building block for bioactive compounds. The presence of reactive amino and amide groups allows for selective modifications, enhancing its utility in targeted synthetic applications.
N-(4-Aminophenyl)-2-methylbenzamide structure
337499-57-7 structure
Product Name:N-(4-Aminophenyl)-2-methylbenzamide
CAS No:337499-57-7
MF:C14H14N2O
MW:226.273763179779
CID:1067616
PubChem ID:800115
Update Time:2025-10-31

N-(4-Aminophenyl)-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Aminophenyl)-2-methylbenzamide
    • FIIPAURDZWJJIB-UHFFFAOYSA-N
    • DB-119631
    • AKOS000132039
    • SCHEMBL679010
    • Oprea1_715723
    • N-(4-Aminophenyl)-2-methyl-benzamide
    • AG-690/11627015
    • CS-0314883
    • BBL023282
    • Oprea1_274781
    • STL353635
    • VS-07379
    • 337499-57-7
    • MDL: MFCD01046838
    • Inchi: 1S/C14H14N2O/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,15H2,1H3,(H,16,17)
    • InChI Key: FIIPAURDZWJJIB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C)NC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 226.110613074g/mol
  • Monoisotopic Mass: 226.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.1Ų

N-(4-Aminophenyl)-2-methylbenzamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Additional information on N-(4-Aminophenyl)-2-methylbenzamide

Comprehensive Overview of N-(4-Aminophenyl)-2-methylbenzamide (CAS No. 337499-57-7): Properties, Applications, and Research Insights

N-(4-Aminophenyl)-2-methylbenzamide (CAS 337499-57-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This benzamide derivative is characterized by the presence of an aminophenyl group and a methyl-substituted benzene ring, which contribute to its reactivity and functional versatility. Researchers and industry professionals frequently search for terms like "synthesis of N-(4-Aminophenyl)-2-methylbenzamide", "CAS 337499-57-7 applications", and "benzamide derivatives in drug discovery", reflecting the compound's relevance in modern scientific inquiry.

The molecular structure of N-(4-Aminophenyl)-2-methylbenzamide (CAS 337499-57-7) enables interactions with various biological targets, making it a candidate for studies in medicinal chemistry and biomolecular engineering. Recent trends highlight its exploration in small-molecule inhibitors and enzyme modulation, aligning with the growing demand for precision therapeutics. Searches for "role of benzamides in cancer research" or "CAS 337499-57-7 solubility" underscore the compound's multidisciplinary appeal. Its moderate lipophilicity and hydrogen-bonding capacity further enhance its utility in drug formulation.

From a synthetic perspective, N-(4-Aminophenyl)-2-methylbenzamide is typically prepared via amide coupling reactions between 2-methylbenzoic acid derivatives and 4-phenylenediamine. Optimizing reaction conditions for high-yield synthesis remains a key focus, as evidenced by queries like "efficient preparation of CAS 337499-57-7". The compound's crystalline properties and thermal stability (often analyzed via DSC and XRD) are critical for industrial scale-up, addressing common search terms such as "characterization of benzamide analogs".

Environmental and green chemistry considerations have also influenced research on N-(4-Aminophenyl)-2-methylbenzamide. With rising interest in sustainable synthesis, studies explore catalyst-free methods or biodegradable solvents for its production—topics frequently searched as "eco-friendly benzamide synthesis". Additionally, computational modeling of its molecular docking profiles attracts attention in AI-driven drug design, resonating with trends in digital chemistry platforms.

In analytical applications, CAS 337499-57-7 serves as a reference standard in HPLC and LC-MS protocols, particularly for quantifying related aromatic amines. Laboratories often seek information on "N-(4-Aminophenyl)-2-methylbenzamide chromatographic behavior" or "spectral data interpretation", highlighting its diagnostic value. The compound's UV-Vis absorption characteristics further support its use in photochemical studies.

Future directions for N-(4-Aminophenyl)-2-methylbenzamide research may involve nanocarrier systems for targeted delivery or hybrid materials for sensor technologies. These align with trending searches like "benzamides in nanotechnology" and "smart material applications". As regulatory frameworks evolve, documentation of its toxicological profiles (e.g., OECD guideline compliance) will remain essential to meet industry standards.

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